N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
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Overview
Description
N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of pyridine carboximidamides. This compound is characterized by the presence of a pyridine ring, a carboximidamide group, and a Schiff base linkage with a 2,4-dihydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves a multi-step process. One common method includes the condensation reaction between pyridine-2-carboximidamide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of a catalyst like acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkylating agents; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its Schiff base linkage allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl groups on the phenyl ring can also participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-N-alkylpyridinecarboximidamides: These compounds have similar structures but with alkyl groups instead of the 2,4-dihydroxyphenyl group.
Pyridine-2-carboximidamide derivatives: These include various substituted pyridine-2-carboximidamides with different functional groups.
Uniqueness
N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to its Schiff base linkage with a 2,4-dihydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with metal ions and biological macromolecules, making it a valuable compound for research in coordination chemistry and medicinal chemistry .
Properties
IUPAC Name |
N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13(11-3-1-2-6-15-11)17-16-8-9-4-5-10(18)7-12(9)19/h1-8,18-19H,(H2,14,17)/b16-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKVTXJQVOVQBD-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=C(C=C(C=C2)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C/C2=C(C=C(C=C2)O)O)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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